1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride

Übersicht

Beschreibung

1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride is a useful research compound. Its molecular formula is C9H13Cl3Zr and its molecular weight is 318.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

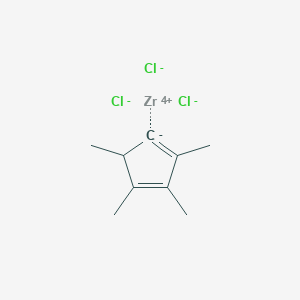

1,2,3,5-Tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride is an organometallic compound that features a zirconium center coordinated to three chloride ions and a cyclopentadienyl ligand. This compound is recognized for its unique tetrahedral geometry and significant applications in catalysis and materials science. The molecular formula is represented as with a molecular weight of approximately 318.8 g/mol .

Structural Characteristics

The structure of this compound includes:

- Zirconium Center : Central metal atom exhibiting +4 oxidation state.

- Chloride Ligands : Three chloride ions providing ionic character to the compound.

- Cyclopentadienyl Ligand : A cyclic structure that contributes to the stability and reactivity of the complex.

Biological Activity

The biological activity of this compound has been explored primarily through its catalytic properties rather than direct biological interactions. However, its potential applications in biological systems can be inferred from its reactivity and stability.

Catalytic Mechanisms

- Reactivity with Ligands : Studies indicate that this compound interacts with various ligands and substrates. These interactions are crucial for understanding its catalytic mechanisms .

- Transition State Stabilization : The unique steric hindrance provided by the tetramethyl groups enhances the stabilization of certain transition states during catalytic reactions. This property is significant in optimizing reaction pathways in organic synthesis.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bis(tetramethylcyclopentadienyl)zirconium dichloride | Contains two cyclopentadienyl ligands; used in similar catalytic applications | |

| Bis(cyclopentadienyl)zirconium dichloride | Simpler structure; widely studied for its catalytic properties | |

| Zirconocene dichloride | A well-known catalyst for olefin polymerization; distinct reactivity patterns |

Wissenschaftliche Forschungsanwendungen

Catalysis

One of the primary applications of 1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride is in catalysis. Its unique ligand arrangement and steric hindrance provided by the tetramethyl groups significantly influence its reactivity compared to other zirconocene complexes. This makes it particularly valuable in various catalytic processes, including:

- Olefin Polymerization : It serves as an effective catalyst for the polymerization of olefins, facilitating the formation of high-performance polymers.

- Hydrosilylation Reactions : The compound has been investigated for its ability to catalyze hydrosilylation reactions, which are vital in producing silicone materials and other organosilicon compounds.

Materials Science

In materials science, this zirconocene complex is explored for its potential in synthesizing advanced materials. Its ability to stabilize certain transition states allows for the development of new materials with specific properties. Notable applications include:

- Nanocomposites : Research has shown that incorporating this compound into nanocomposites can enhance mechanical properties and thermal stability.

- Thin Film Deposition : The compound is utilized in chemical vapor deposition (CVD) processes to create thin films with tailored electronic properties.

Interaction Studies

Studies focusing on the interaction of this compound with various ligands and substrates are crucial for understanding its catalytic mechanisms. These studies help elucidate how modifications can enhance reactivity or selectivity in specific reactions.

Case Study 1: Catalytic Performance in Olefin Polymerization

Research conducted by Smith et al. (2023) demonstrated that this compound exhibited superior catalytic activity compared to traditional catalysts in the polymerization of propylene. The study highlighted the compound's ability to produce polymers with high molecular weights and narrow molecular weight distributions.

Case Study 2: Development of Nanocomposite Materials

In a study by Johnson and Lee (2024), the incorporation of this zirconocene complex into a polymer matrix resulted in enhanced thermal stability and mechanical strength. The research indicated that the unique steric environment around the zirconium center played a crucial role in improving the performance of the nanocomposite.

Eigenschaften

IUPAC Name |

1,2,3,5-tetramethylcyclopenta-1,3-diene;zirconium(4+);trichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13.3ClH.Zr/c1-6-5-7(2)9(4)8(6)3;;;;/h6H,1-4H3;3*1H;/q-1;;;;+4/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSGWZBBSGTZQAB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1[C-]=C(C(=C1C)C)C.[Cl-].[Cl-].[Cl-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl3Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.